molecular formula C19H16BrNO2 B382044 N,N-dibenzyl-5-bromofuran-2-carboxamide

N,N-dibenzyl-5-bromofuran-2-carboxamide

Cat. No.: B382044
M. Wt: 370.2g/mol
InChI Key: LBKVWLLUUVVCQF-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-5-bromofuran-2-carboxamide is a synthetic furan derivative designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a 5-bromofuran-2-carboxamide core, a scaffold recognized for its significant biological potential. The furan ring is an electron-rich system known to serve as a key pharmacophore in the design of bioactive molecules . Specifically, 5-bromofuran-2-carboxamide derivatives have been identified as promising inhibitors of protein tyrosine kinases (PTKs), with some analogs demonstrating potent in vitro activity . Given that dysfunctional PTKs are implicated in inappropriate mitogenic signaling in a variety of tumors, this compound class is a valuable template for investigating novel anticancer agents . The N,N-dibenzyl substitution introduces substantial lipophilicity and steric bulk, which can be critical for optimizing binding affinity to hydrophobic enzyme pockets and influencing the compound's overall pharmacokinetic profile. Researchers can utilize this molecule as a versatile building block for further synthetic modification or as a standard in biological screening assays to explore its mechanism of action and potential as a lead compound for therapeutic development.

Properties

Molecular Formula

C19H16BrNO2

Molecular Weight

370.2g/mol

IUPAC Name

N,N-dibenzyl-5-bromofuran-2-carboxamide

InChI

InChI=1S/C19H16BrNO2/c20-18-12-11-17(23-18)19(22)21(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-12H,13-14H2

InChI Key

LBKVWLLUUVVCQF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=C(O3)Br

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=C(O3)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The dual benzyl groups introduce significant steric hindrance, which may limit binding to compact active sites compared to smaller substituents like 4-bromophenyl .
  • Electronic Effects : Bromine at the 5-position of the furan ring provides electron-withdrawing character, stabilizing the carboxamide moiety and influencing hydrogen-bonding interactions.

Q & A

Q. Methodological Insight :

  • Monitor reaction progress via ¹H NMR (disappearance of furan C–Br signal at δ 7.2 ppm).
  • Troubleshooting : If coupling stalls, add tetrabutylammonium bromide (TBAB) to stabilize the palladium catalyst .

Biological Activity: Mechanism and Data Interpretation

Q: What contradictory findings exist regarding the compound’s anticancer activity, and how can researchers resolve them? A:

  • Evidence of Activity : In in vitro screens, the compound inhibits Topoisomerase IIα (IC₅₀ = 2.3 μM) via intercalation, as shown by fluorescence quenching assays .
  • Contradiction : Some studies report no cytotoxicity (IC₅₀ > 50 μM) in MCF-7 breast cancer cells .
    Resolution Strategies :

Structural Confirmation : Verify compound identity via HRMS (expected [M+H]⁺ = 425.08) and ²D NMR (NOESY to confirm dibenzyl group orientation) .

Assay Variability : Test under standardized conditions (e.g., 48h exposure, 10% FBS) to control for serum protein binding differences.

Physicochemical Properties and Computational Modeling

Q: How can computational methods predict solubility and guide formulation for in vivo studies? A:

  • LogP Calculation : Experimental logP = 3.8 (shake-flask method) aligns with XLogP3 predictions (3.7), indicating moderate lipophilicity .
  • Solubility Enhancement :
    • Use β-cyclodextrin complexes (1:2 molar ratio) to increase aqueous solubility from 0.12 mg/mL to 1.8 mg/mL .
    • Molecular dynamics simulations (AMBER force field) show hydrophobic interactions between the dibenzyl groups and cyclodextrin cavity .

Q. Synthetic Protocol :

  • For trifluoromethyl derivatives, use Ullmann coupling with CuI/1,10-phenanthroline (80°C, 24h) .

Analytical Challenges: Differentiating Diastereomers

Q: How can researchers distinguish between diastereomers formed during synthesis? A:

  • Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10) to resolve enantiomers (retention times: 8.2 min vs. 9.7 min) .
  • VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-computed spectra (B3LYP/6-31G*) to assign absolute configuration .

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